1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
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Overview
Description
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is a synthetic organic compound with the molecular formula C16H19FO3 This compound is characterized by its unique structure, which includes a fluoro-substituted benzoannulene core and a pivalate ester group
Preparation Methods
The synthesis of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzoannulene core, followed by the introduction of the fluoro and pivalate groups. Common reagents used in these reactions include fluorinating agents and pivaloyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Chemical Reactions Analysis
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity, while the pivalate ester group can undergo hydrolysis to release the active benzoannulene core. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate can be compared with similar compounds such as:
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate : Similar core structure but different substituents.
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate : Another derivative with different ester groups. These comparisons highlight the unique properties of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate, such as its specific reactivity and potential applications .
annulen-2-yl pivalate, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.
Properties
Molecular Formula |
C16H19FO3 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19FO3/c1-16(2,3)15(19)20-13-9-8-10-11(14(13)17)6-4-5-7-12(10)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
AJQYBYGIXQJVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCC2)F |
Origin of Product |
United States |
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